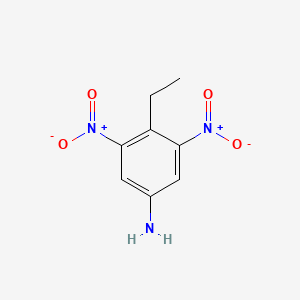
4-Ethyl-3,5-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is used primarily in the agricultural sector as a herbicide, targeting weed control by inhibiting plant growth.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dinitroaniline typically involves the nitration of 4-ethyl aniline. The process includes the following steps:
Nitration Reaction: 4-Ethyl aniline is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) at controlled temperatures to introduce nitro groups at the 3 and 5 positions of the aniline ring.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-ethyl aniline are nitrated using industrial nitrating equipment.
Continuous Processing: The reaction is carried out in continuous reactors to ensure consistent product quality.
Purification and Packaging: The product is purified using industrial-scale purification techniques and then packaged for distribution.
化学反应分析
Types of Reactions: 4-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Ethyl-3,5-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Ethyl-3,5-dinitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including dyes and pharmaceuticals.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit specific biological pathways.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
作用机制
The primary mechanism of action of 4-Ethyl-3,5-dinitroaniline involves the inhibition of tubulin polymerization in plants. This disruption of microtubule formation prevents cell division, leading to the inhibition of root and shoot growth in weeds. The compound specifically targets tubulin proteins, forming a tubulin-dinitroaniline complex that disrupts the mitotic sequence.
相似化合物的比较
4-Ethyl-3,5-dinitroaniline can be compared with other dinitroaniline compounds such as:
- Pendimethalin
- Trifluralin
- Oryzalin
- Benfluralin
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and nitro groups at the 3 and 5 positions make it particularly effective as a herbicide with specific target action on tubulin proteins.
属性
CAS 编号 |
702642-25-9 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC 名称 |
4-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(10(12)13)3-5(9)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
InChI 键 |
BNTIGSBCIDBMOK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



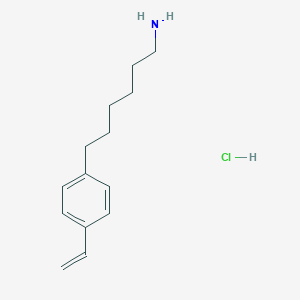


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
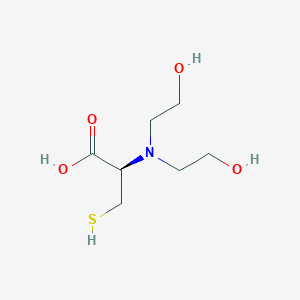
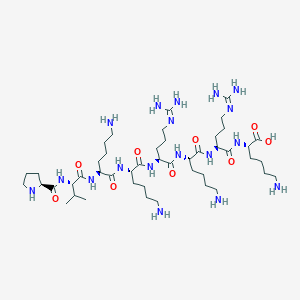
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
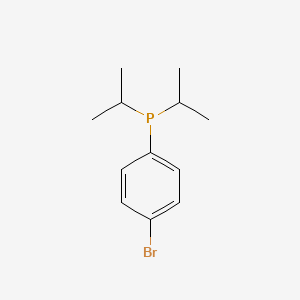
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)


![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
